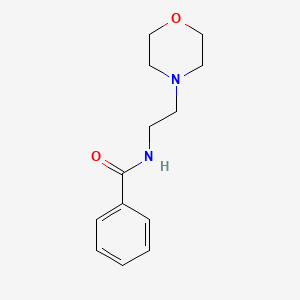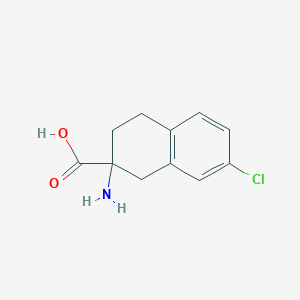
2-Amino-7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a chemical compound with the molecular formula C11H12ClNO2 It is a derivative of naphthalene, characterized by the presence of an amino group, a chlorine atom, and a carboxylic acid group on a tetrahydronaphthalene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene followed by amination and carboxylation reactions. One common method includes:
Chlorination: 1,2,3,4-tetrahydronaphthalene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Amination: The chlorinated product is then reacted with ammonia or an amine under high pressure and temperature to introduce the amino group.
Carboxylation: Finally, the amino-chlorinated compound undergoes carboxylation using carbon dioxide in the presence of a base like sodium hydroxide to form the carboxylic acid group.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiocyanates.
Applications De Recherche Scientifique
2-Amino-7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. This can modulate the activity of these proteins, leading to various biological effects. The chlorine atom may also contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
- 2-Amino-6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- 2-Amino-7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- 1,2,3,4-Tetrahydronaphthalene derivatives
Uniqueness: 2-Amino-7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the specific positioning of the amino, chlorine, and carboxylic acid groups on the tetrahydronaphthalene backbone. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H12ClNO2 |
|---|---|
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
2-amino-7-chloro-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H12ClNO2/c12-9-2-1-7-3-4-11(13,10(14)15)6-8(7)5-9/h1-2,5H,3-4,6,13H2,(H,14,15) |
Clé InChI |
YMVVUDNKTOITPD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC2=C1C=CC(=C2)Cl)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


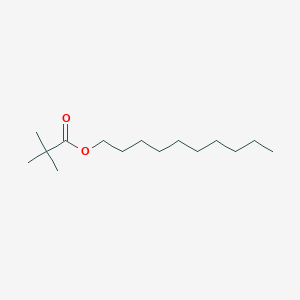
![3-Imino-5,7-dimethyl-4a,7a-diphenyloctahydro-6H-imidazo[4,5-E][1,2,4]triazin-6-one](/img/structure/B14162427.png)
![N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide](/img/structure/B14162428.png)
![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162436.png)

![N-[(2S,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2-[[methyl-[(4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-4-pyridinecarboxamide](/img/structure/B14162456.png)
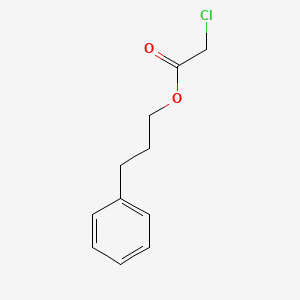
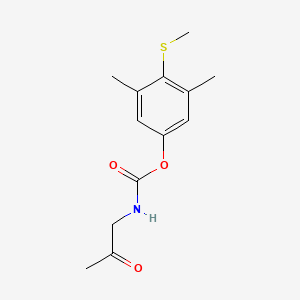
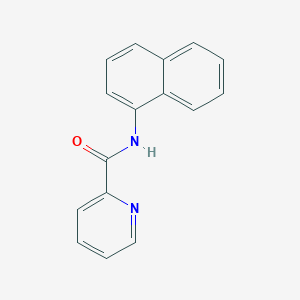
![(2E)-N-(4-methoxybenzyl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14162491.png)
![2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B14162493.png)
